替加滨

描述

替加滨是一种主要用作抗惊厥药物的药物化合物。它以其治疗癫痫患者部分性癫痫的有效性而闻名。 替加滨也用于非处方治疗焦虑症和惊恐症 .

作用机制

替加滨通过抑制γ-氨基丁酸 (GABA) 的重摄取而发挥其作用,GABA 是中枢神经系统的主要抑制性神经递质。通过阻断 GABA 向突触前神经元的摄取,替加滨增加了 GABA 可用于突触后细胞上的受体结合。 这种作用增强了 GABA 的抑制效应,导致神经元兴奋性降低和癫痫发作控制 .

科学研究应用

准备方法

合成路线和反应条件

替加滨的合成涉及几个步骤,从关键中间体的制备开始。一种常见的方法涉及用二噻吩衍生物烷基化尼古丁酸。 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法

在工业环境中,替加滨盐酸盐的生产涉及一个简化的流程,以确保高产量和纯度。合成路线包括使用单一或混合有机溶剂制备无水替加滨盐酸盐。 该工艺旨在去除残留的有机溶剂,以符合药品标准 .

化学反应分析

反应类型

替加滨会发生各种化学反应,包括:

氧化: 替加滨可以在特定条件下被氧化形成氧代衍生物。

还原: 还原反应可以改变替加滨中存在的官能团。

取代: 取代反应可以在噻吩环或哌啶环上发生.

常用试剂和条件

氧化: N-溴代琥珀酰亚胺 (NBS) 等试剂用于氧化反应。

还原: 常用的还原剂包括硼氢化钠。

取代: 各种卤化剂和亲核试剂用于取代反应.

形成的主要产物

相似化合物的比较

类似化合物

维加巴汀: 另一种 GABA 能抗惊厥药,抑制 GABA 转氨酶。

加巴喷丁: 一种 GABA 模拟物,用于治疗癫痫和神经性疼痛。

普瑞巴林: 与加巴喷丁类似,用于治疗癫痫和焦虑症.

替加滨的独特性

替加滨在选择性抑制 GABA 重摄取方面是独一无二的,这使其有别于其他可能具有更广泛作用机制的抗惊厥药。 它对 GABA 重摄取部位的特异性使其在增强 GABA 能抑制方面特别有效,而不会影响其他神经递质系统 .

属性

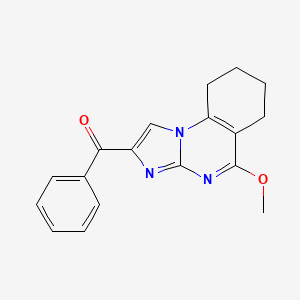

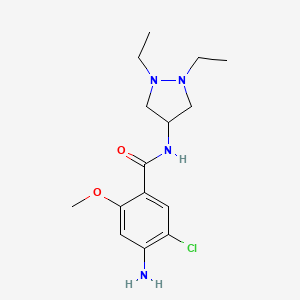

IUPAC Name |

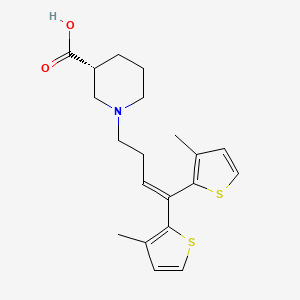

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJUNZJWGZTSKL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023663 | |

| Record name | Tiagabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiagabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.11e-02 g/L | |

| Record name | Tiagabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Though the exact mechanism by which Tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor., Although the precise mechanism of action of tiagabine is unknown, the drug enhances inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Tiagabine increases the amount of GABA available in extracellular spaces of the globus pallidus, ventral pallidum, and substantia nigra, suggesting a GABA-mediated anticonvulsant mechanism of action (i.e., inhibition of neural impulse propagations that contribute to seizures). Tiagabine inhibits presynaptic neuronal and glial GABA reuptake, and increases the amount of GABA available for postsynaptic receptor binding. The drug does not stimulate GABA release, and does not have activity at other receptor binding and uptake sites at concentrations that inhibit the uptake of GABA. Tiagabine selectively blocks presynaptic GABA uptake by binding reversibly and saturably to recognition sites associated with GABA transporter protein in neuronal and glial membranes., In vitro binding studies indicate that tiagabine does not inhibit substantially the uptake of dopamine, norepinephrine, serotonin, glutamate, or choline, and does not bind substantially to dopamine D1 or D2; cholinergic muscarinic; serotonergic type 1A, type 2, or type 3 (5HT1A, 5HT2, or 5HT3, respectively); alpha1- or alpha2-adrenergic; beta1- or beta2-adrenergic; histamine H2 or H3; adenosine A1 or A2; opiate mu or kappa1; glutamate N-methyl-d- aspartate (NMDA); or GABAA receptors. Also, tiagabine has little or no affinity for sodium or calcium channels. Tiagabine binds to histamine H1, serotonergic type 1B (5HT1B), benzodiazepine, and chloride channel receptors at concentrations 20-400 times those that inhibit the uptake of GABA. | |

| Record name | Tiagabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TIAGABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

115103-54-3 | |

| Record name | Tiagabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiagabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiagabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAGABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80I64HMNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIAGABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiagabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tiagabine exerts its therapeutic effect by selectively inhibiting the reuptake of gamma-aminobutyric acid (GABA) into neurons and glia. [, , , , , ] This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing GABAergic neurotransmission. [, , , , , ]

A: Tiagabine demonstrates high selectivity for the GABA transporter subtype 1 (GAT-1), which is predominantly localized in presynaptic terminals of neurons. [, , , ]

A: The elevated GABA levels result in prolonged activation of GABAA receptors, leading to increased inhibitory postsynaptic potentials. [, , ] This enhanced inhibition helps suppress neuronal hyperexcitability, which is believed to be the underlying mechanism for its anticonvulsant activity. [, , ]

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the stereoselectivity of tiagabine binding to the human GAT1. [] These simulations revealed that the specific configuration of the protonated -NH group and the -COOH group of tiagabine significantly influenced its binding affinity and stability within the GAT1 binding pocket. []

A: MD simulations suggest that tiagabine enantiomers with the protonated -NH group in the R-conformation and the -COOH group in the equatorial configuration exhibit stronger binding to the hGAT1 binding pocket. [] This stereoselectivity highlights the importance of specific structural features for optimal interaction with the target. []

A: Research has explored the stability of tiagabine in liquid formulations to address this issue. [] Studies found that tiagabine remained stable in both 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1) vehicles for up to 3 months at 4°C and for at least 6 weeks at 25°C. [] This suggests that extemporaneously prepared liquid formulations of tiagabine could be a viable option for patients who cannot swallow tablets.

A: Tiagabine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Its bioavailability is approximately 90%. [] Food intake can slow down the rate but not the extent of tiagabine absorption. [] Tiagabine is primarily metabolized in the liver by the cytochrome P450 enzyme, specifically the CYP3A subfamily. [, ]

A: Yes, tiagabine has shown antinociceptive effects in various animal models of pain, including the hot-plate test, the formalin test, and a model of dynorphin-induced chronic allodynia. [, ] These findings suggest that tiagabine might have potential therapeutic benefits in managing pain conditions. [, ]

A: High-performance liquid chromatography (HPLC) is a common technique used to analyze tiagabine concentrations in various matrices, including biological samples and pharmaceutical formulations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)